molecular formula C10H7NO B113021 Isoquinoline-8-carbaldehyde CAS No. 787615-01-4

Isoquinoline-8-carbaldehyde

Cat. No. B113021
CAS RN: 787615-01-4
M. Wt: 157.17 g/mol
InChI Key: KPYBESJNSLIHRF-UHFFFAOYSA-N
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Description

Isoquinoline-8-carbaldehyde, also known as Isoquinoline-8-carboxaldehyde, is a chemical compound with the molecular formula C10H7NO and a molecular weight of 157.17 . It is a solid substance .


Synthesis Analysis

The synthesis of Isoquinoline-8-carbaldehyde and its analogues has been a subject of extensive research . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of Isoquinoline-8-carbaldehyde consists of a benzene ring fused with a pyridine ring .


Chemical Reactions Analysis

Isoquinoline-8-carbaldehyde, like other quinoline derivatives, can undergo various chemical reactions . These reactions can be used to construct and functionalize this compound .


Physical And Chemical Properties Analysis

Isoquinoline-8-carbaldehyde is a solid substance . It has a molecular weight of 157.17 .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Development

Isoquinoline derivatives, including Isoquinoline-8-carbaldehyde, are recognized for their broad spectrum of bioactivity, making them a core template in drug design . They are particularly valuable in the development of new therapeutic agents due to their structural diversity and biological relevance.

Synthetic Organic Chemistry: Building Blocks for Complex Molecules

In synthetic organic chemistry, Isoquinoline-8-carbaldehyde serves as a versatile building block. It can be used to synthesize complex molecules, including natural products and pharmaceuticals, due to its reactivity and ability to undergo various chemical transformations .

Industrial Chemistry: Dyes and Pigments

The compound’s structure is conducive to the synthesis of dyes and pigments. Its aldehyde group can react with various amines and other reagents to create colorants for industrial applications .

Green Chemistry: Sustainable Synthesis

Isoquinoline-8-carbaldehyde is also involved in green chemistry initiatives. Researchers focus on its synthesis through sustainable methods, such as using recyclable catalysts and minimizing waste, to reduce the environmental impact of chemical processes .

Pharmacology: Metabolic Studies

The metabolic transformation of Isoquinoline derivatives is crucial for their activation in vivo. Isoquinoline-8-carbaldehyde can be used in pharmacological studies to understand the metabolic pathways and mechanisms of action for various drugs .

Biochemistry: Enzyme Inhibition

Isoquinoline-8-carbaldehyde and its derivatives are studied for their potential as enzyme inhibitors. They can bind to active sites of enzymes, modulating their activity, which is essential in the study of disease mechanisms and the development of new treatments .

Safety and Hazards

Isoquinoline-8-carbaldehyde is classified as a hazardous substance . It has been assigned the signal word “Warning” and is associated with hazard statements H302, H312, H332, H315, H319, and H335 .

Future Directions

Quinoline and its derivatives, including Isoquinoline-8-carbaldehyde, have been the focus of extensive research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs aim to unveil their substantial efficacies for future drug development .

properties

IUPAC Name

isoquinoline-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-9-3-1-2-8-4-5-11-6-10(8)9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYBESJNSLIHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608392
Record name Isoquinoline-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-8-carbaldehyde

CAS RN

787615-01-4
Record name Isoquinoline-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline-8-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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